molecular formula C12H11BrO B180342 2-Bromo-6-ethoxynaphthalene CAS No. 66217-19-4

2-Bromo-6-ethoxynaphthalene

Cat. No. B180342
CAS RN: 66217-19-4
M. Wt: 251.12 g/mol
InChI Key: FXVYIQCXQULCKL-UHFFFAOYSA-N
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Description

2-Bromo-6-ethoxynaphthalene is a chemical compound with the CAS Number: 66217-19-4 and a molecular weight of 251.12 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular formula of 2-Bromo-6-ethoxynaphthalene is C12H11BrO . This indicates that the compound consists of 12 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 1 oxygen atom.


Physical And Chemical Properties Analysis

2-Bromo-6-ethoxynaphthalene is a solid substance at room temperature . It has a molecular weight of 251.12 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

  • Synthesis of Anti-inflammatory Agents : 2-Bromo-6-methoxynaphthalene, a closely related compound, is a crucial intermediate in the synthesis of non-steroidal anti-inflammatory agents such as nabumetone and naproxen. Different methods for synthesizing this compound have been developed, considering environmental and toxicological concerns (Xu & He, 2010).

  • Potential Anti-cancer Properties : The spectroscopic analysis of 2-Bromo-6-methoxynaphthalene indicates potential anti-cancer activities. The study explores its electronic properties and molecular docking studies, suggesting its potential as a pharmaceutical product for cancer treatment (Saji et al., 2021).

  • Analytical Applications in Pharmaceuticals : 2-Bromoacetyl-6-methoxynaphthalene has been used as a fluorescent labeling reagent in high-performance liquid chromatography (HPLC) for the analysis of bile acids in pharmaceutical formulations. This demonstrates its utility in enhancing the detection and analysis of specific compounds in complex samples (Cavrini et al., 1993).

  • Fluorescent Labeling for HPLC Analysis : The use of 2-bromoacetyl-6-methoxynaphthalene as a fluorogenic labeling reagent in pre-column derivatization for HPLC separation of carboxylic acids, including fatty acids and bile acids, highlights its role in facilitating the analysis of biologically active substances (Gatti et al., 1992).

  • Labeling Reagent in Dicarboxylic Acid Analysis : It has been found effective as a labeling reagent for the analysis of dicarboxylic acids in pharmaceuticals and cosmetics, proving its versatility in different types of chemical analyses (Gatti et al., 1995).

Safety And Hazards

2-Bromo-6-ethoxynaphthalene is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-bromo-6-ethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO/c1-2-14-12-6-4-9-7-11(13)5-3-10(9)8-12/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVYIQCXQULCKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284926
Record name 2-bromo-6-ethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-ethoxynaphthalene

CAS RN

66217-19-4
Record name 66217-19-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39872
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-6-ethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of sodium hydride (800 mg, 60% oil dispersion) in DMF (20 ml) was added a solution of 6-Bromo-2-naphthol dropwise with stirring at 0°. After gas evolution had ceased, neat ethyl iodide (1.6 ml) was added dropwise to the stirred solution. The reaction was stirred overnight at rt. The reaction mixture was poured into water and extracted several times with tert-butyl methyl ether. The combined organic extracts were washed with water and brine, then dried over MgSO4, filtered and evaporated under reduced pressure to give tan solid. This was recrystallized from MeOH and dried under high vacuum to a constant wt. giving a white solid (3.11 g, 60%). 1H NMR(400 MHz, CDCl3) δ 7.92 (d, J=1.7 Hz, 1H), 7.65(d, J=8.9 Hz, 1H), 7.59 (d, J=8.7 Hz, 2H), 7.16 (dd, J=8.9 Hz, 2.48, 1H), 7.09 (d, J=2.4 Hz, 1H), 4.15 (q, 2H), 1.49 (t, 3H).
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
60%

Synthesis routes and methods II

Procedure details

This experimental procedure is an O-alkylation. A solution of bromomethane (48.90 g, 0.45 mol) is added dropwise to a stirred refluxing mixture of 6-Bromo-2-naphthol (40.00 g, 0.18 mol) and potassium carbonate (63.00 g, 0.46 mol) in acetone. The stirred mixture is heated under reflux for 24 hours (ie until glc analysis reveals a complete reaction). The potassium carbonate is filtered off, water is added to filtrate and the product is recrystallised from ethanol to give a yield of 43.92 g (97%).
Quantity
48.9 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
63 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
GB Park, DM Brown, MD Schuh - The Journal of Physical …, 2006 - ACS Publications
Ultraviolet absorption spectra, NMR spectra, and phosphorescence measurements were used to confirm that α-cyclodextrin (CD) and 2-bromo-6-β-d-glucopyranosidylnaphthalene (BGN…
Number of citations: 3 pubs.acs.org
M Hird, KJ Toyne, GW Gray, SE Day… - Liquid …, 1993 - Taylor & Francis
A range of nematogenic materials which incorporate a 2,6-disubstituted naphthyl moiety and a terminal cyano-substituent have been synthesized by using palladium-catalysed cross-…
Number of citations: 228 www.tandfonline.com
M NODE, K NISHIDE, K OHTA, K FUJI… - Chemical and …, 1983 - jstage.jst.go.jp
… 2-Bromo-6~ethoxynaphthalene (1) gave an inseparable mixture of 2-bromo-6ethylthionaphthalene (4) and 2—ethylthionaphthalene under the normal reaction conditions with …
Number of citations: 11 www.jstage.jst.go.jp
M Vilches-Herrera, J Miranda-Sepúlveda… - Bioorganic & medicinal …, 2009 - Elsevier
A series of naphthylisopropylamine and N-benzyl-4-methylthioamphetamine derivatives were evaluated as monoamine oxidase inhibitors. Their potencies were compared with those of …
Number of citations: 40 www.sciencedirect.com
YM Liao, HL Chen, CS Hsu, S Gauza, ST Wu - Liquid Crystals, 2007 - Taylor & Francis
Four series of high birefringence bistolane liquid crystals containing isothiocyanato termal groups were synthesized and characterized. As well as the phenyl group, both biphenyl and …
Number of citations: 44 www.tandfonline.com
TD Seanego, HE Chavalala, HH Henning… - …, 2022 - Wiley Online Library
… 6-Ethoxynaphthalen-2-yl-2-boronic acid 11b was then prepared from 2-bromo-6-ethoxynaphthalene (1.00 g, 3.98 mmol), nbutyllithium (4.98 ml, 7.96 mmol, 2.0 eq) and triisopropyl …
T Marti, BR Peterson, A Fürer… - Helvetica chimica …, 1998 - Wiley Online Library
… bis(tributylstanny1)acetylene and dibromocyclophane 5 or diiodocyclophane 6, which can be prepared in multigram quantities in six steps starting from 2-bromo-6-ethoxynaphthalene […
Number of citations: 37 onlinelibrary.wiley.com
N Matsunaga, T Kaku, A Ojida, T Tanaka, T Hara… - Bioorganic & medicinal …, 2004 - Elsevier
A series of 1- and 4-(2-naphthylmethyl)-1H-imidazoles (3 and 4) has been synthesized and evaluated as C 17,20 -lyase inhibitors. Several 6-methoxynaphthyl derivatives showed …
Number of citations: 85 www.sciencedirect.com
ZV Boskovic - 2011 - search.proquest.com
Catalytic amounts of copper hydride ligated with a variety of ligands have been shown to effectively enable numerous reactions, most famously conjugate reductions of α, β-unsaturated …
Number of citations: 0 search.proquest.com
TD Seanego - 2019 - wiredspace.wits.ac.za
The world suffers under a serious threat of malaria with about 584 000 deaths reported each year and most of these fatalities being children under five years of age. Malaria is caused …
Number of citations: 2 wiredspace.wits.ac.za

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